3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine
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Overview
Description
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. The structure of this compound consists of a triazole ring fused with a thiadiazine ring, which imparts unique chemical properties to the molecule .
Preparation Methods
The synthesis of 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine typically involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or other suitable solvents, and the use of catalysts such as piperidine . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds . In biology and medicine, it has shown promising activities as an anticancer, antimicrobial, and antiviral agent . Additionally, it has been investigated for its potential use as an enzyme inhibitor and in the treatment of various diseases .
Mechanism of Action
The mechanism of action of 3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways . For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its bioactivity .
Comparison with Similar Compounds
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine can be compared with other similar compounds such as 1,2,4-triazolo[3,4-B][1,3,4]thiadiazines . These compounds share a similar core structure but differ in their substituents, which can significantly impact their pharmacological properties .
Biological Activity
3-Heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazine is a heterocyclic compound belonging to the class of triazolo-thiadiazines. Its unique structure features a triazole ring fused to a thiadiazine moiety, with a heptyl group and two methyl groups contributing to its chemical reactivity and potential biological activity. The molecular formula of this compound is C11H16N4S, indicating the presence of carbon, hydrogen, nitrogen, and sulfur atoms .
The structural complexity of this compound allows for various synthetic pathways and interactions with biological targets. Its synthesis can be achieved through several methods involving the reaction of appropriate precursors .
Biological Activity
Research indicates that compounds within the triazolo-thiadiazine class exhibit significant biological activities. Notably:
- Antitumor Activity : Studies have shown that derivatives of triazolo-thiadiazines possess antineoplastic properties. For instance, compounds related to this compound have been tested against various cancer cell lines including leukemia and solid tumors . The National Cancer Institute has conducted extensive screenings demonstrating the potential of these derivatives as anticancer agents.
- Antibacterial and Antifungal Properties : Other derivatives in this class have exhibited moderate to good antibacterial and antifungal activities against tested strains . This suggests that this compound may also possess similar bioactivity.
Case Studies
Several studies have focused on the biological activity of triazolo-thiadiazines:
- Antitumor Efficacy : In one study involving 60 cancer cell lines (including breast and lung cancers), derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine were synthesized and showed promising antitumor activity. The results indicated that modifications to the R group could enhance efficacy against specific cancer types .
- Synthesis and Testing : A comprehensive synthesis of various substituted triazolo-thiadiazoles demonstrated that structural modifications led to varying degrees of biological activity. For example, replacing certain substituents increased the potency against specific cancer cell lines .
Comparative Analysis
The following table summarizes key findings related to compounds similar to this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
6-Aryl-3-(3-hydroxypropyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines | Contains aryl groups; potential growth regulators | Antitumor activity against various cancers |
6-(4-Methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines | Substituted with methoxyphenyl; enhances bioactivity | Anticancer properties |
5-substituted 4-amino-1H-[1,2,4]-triazole derivatives | Variants include different substituents; versatile synthesis | Antiviral and antitumor activities |
Properties
CAS No. |
143118-18-7 |
---|---|
Molecular Formula |
C13H22N4S |
Molecular Weight |
266.41 g/mol |
IUPAC Name |
3-heptyl-6,7-dimethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C13H22N4S/c1-4-5-6-7-8-9-12-14-15-13-17(12)16-10(2)11(3)18-13/h11H,4-9H2,1-3H3 |
InChI Key |
UDONCOMLXHSZTB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NN=C2N1N=C(C(S2)C)C |
Origin of Product |
United States |
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